methyl 3-amino-2-methoxypropanoate hydrochloride

Description

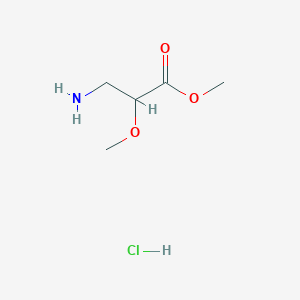

Methyl 3-amino-2-methoxypropanoate hydrochloride is a hydrochloride salt of a substituted propanoate ester. Its structure comprises a methoxy group (-OCH₃) at position 2 and an amino group (-NH₂) at position 3 of the propanoate backbone, with a methyl ester at the carbonyl terminus (Figure 1). This compound is primarily utilized in synthetic organic chemistry and pharmaceutical research as an intermediate for developing bioactive molecules.

Properties

IUPAC Name |

methyl 3-amino-2-methoxypropanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3.ClH/c1-8-4(3-6)5(7)9-2;/h4H,3,6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOBVIBRWXMVMKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CN)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133153-73-8, 1803585-13-8 | |

| Record name | methyl (2S)-3-amino-2-methoxypropanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | methyl 3-amino-2-methoxypropanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Esterification of 3-Amino-2-Methoxypropanoic Acid

The most straightforward method involves reacting 3-amino-2-methoxypropanoic acid with methanol under acidic conditions. Thionyl chloride (SOCl₂) is a preferred reagent for carboxyl group activation due to its efficiency in generating HCl in situ, which protonates the amino group to prevent side reactions.

Procedure :

-

Dissolve 3-amino-2-methoxypropanoic acid (1.0 equiv) in anhydrous methanol (20 mL/g substrate) at 0°C.

-

Add SOCl₂ (1.2 equiv) dropwise while maintaining the temperature below 5°C to minimize exothermic side reactions.

-

Stir the mixture at room temperature for 6–8 hours, monitoring progress via TLC (mobile phase: t-BuOH/AcOH/H₂O, 4:0.5:0.5).

-

Quench excess SOCl₂ with solid NaHCO₃, filter, and concentrate under reduced pressure.

-

Triturate the residue with diethyl ether to yield the hydrochloride salt as a white solid (typical yield: 85–90%).

Key Considerations :

Nucleophilic Substitution of Haloester Intermediates

An alternative route involves substituting a halogen atom at the 2-position with methoxide. For example, methyl 3-amino-2-bromopropanoate can react with sodium methoxide (NaOMe) in a polar aprotic solvent like dimethylformamide (DMF).

Procedure :

-

Prepare methyl 3-amino-2-bromopropanoate by brominating methyl 3-aminopropanoate using PBr₃ (method adapted from).

-

Dissolve the bromoester (1.0 equiv) in DMF and add NaOMe (2.0 equiv) at 0°C.

-

Heat to 50°C for 4 hours, then cool and extract with ethyl acetate.

-

Acidify the aqueous layer with HCl gas to precipitate the hydrochloride salt (yield: 75–80%).

Advantages :

-

Avoids SOCl₂, which may degrade acid-sensitive substrates.

-

Enables modular substitution for structural analogs.

Purification and Isolation Techniques

Recrystallization

The hydrochloride salt is purified via recrystallization from chloroform-methanol mixtures (3:1 v/v). This step removes unreacted starting materials and byproducts like methyl chloride.

Typical Conditions :

-

Solvent Ratio : Chloroform:methanol = 3:1

-

Yield Recovery : 90–95%

-

Purity : ≥98% (by HPLC)

Column Chromatography

For small-scale syntheses, silica gel chromatography with ethyl acetate/hexane (1:1) eluent effectively separates the product from neutral impurities.

Structural and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) :

-

δ 1.17 (d, J = 6.8 Hz, 3H, CH₃)

-

δ 3.03–3.05 (m, 1H, CH)

-

δ 3.65 (s, 3H, OCH₃)

¹³C NMR :

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-methoxypropanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

Pharmaceutical Development

Methyl 3-amino-2-methoxypropanoate hydrochloride serves as a crucial precursor in the synthesis of several pharmaceutical agents, particularly those targeting viral infections and cancer. Its structural features allow it to participate in reactions that yield biologically active compounds.

Key Findings:

- Antiviral Agents : The compound is involved in synthesizing drugs that inhibit viral replication, making it valuable in developing treatments for diseases such as HIV and hepatitis.

- Anticancer Compounds : Research indicates that derivatives of this compound exhibit significant anticancer activity. For instance, certain methyl esters derived from propanoic acid have shown inhibitory effects on HCT-116 cancer cells with IC50 values ranging from 0.69 to 11 µM, indicating their potential as effective anticancer agents compared to standard treatments like doxorubicin (IC50 = 2.29 µM) .

Biological Research

In biological contexts, this compound is utilized to study enzyme mechanisms and protein-ligand interactions. Its ability to modulate enzyme activity makes it a valuable tool for researchers investigating metabolic pathways.

Applications:

- Enzyme Inhibition Studies : Compounds derived from this hydrochloride have been screened for their ability to inhibit histone deacetylases (HDACs), which play a role in cancer progression. Certain derivatives demonstrated potent inhibition against HDAC1–3 with IC50 values between 14 to 67 nM .

- Amino Acid Derivatives : The compound serves as a precursor for synthesizing amino acid derivatives and peptides, contributing to research on protein synthesis and function.

Chemical Synthesis

The compound is widely used in organic synthesis as a building block for creating complex molecules. Its reactivity allows it to undergo various chemical transformations, including oxidation, reduction, and substitution reactions.

Reactions Involving this compound:

- Oxidation : The amino group can be oxidized to form nitroso or nitro derivatives.

- Reduction : The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

- Substitution : The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives .

Case Study 1: Anticancer Activity

A study focused on the anticancer properties of methyl esters derived from propanoic acid found that these compounds inhibited the growth of HCT-116 cancer cells effectively. The results highlighted the potential of these derivatives in cancer therapy.

Case Study 2: Enzyme Inhibition

Another investigation into enzyme inhibition revealed that certain derivatives of this compound effectively inhibited HDACs, suggesting their utility in modifying histone acetylation patterns relevant to cancer treatment.

| Activity | Target | Effect | IC50 Value |

|---|---|---|---|

| Anticancer Activity | HCT-116 Cells | Growth Inhibition | 0.69 - 11 µM |

| HDAC Inhibition | HDAC1–3 | Enzyme Inhibition | 14 - 67 nM |

| Enzyme Interaction | Various Enzymes | Modulation of Activity | Context-dependent |

Mechanism of Action

The mechanism of action of methyl 3-amino-2-methoxypropanoate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in various biochemical pathways, affecting the activity of enzymes and other proteins . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1. Structural and Molecular Comparison of Methyl 3-Amino-2-Methoxypropanoate Hydrochloride and Analogs

Structural and Functional Insights

Substituent Positional Isomerism: The (R)-enantiomer of methyl 2-amino-3-methoxypropanoate hydrochloride swaps the positions of the amino and methoxy groups compared to the target compound.

Bulk and Lipophilicity: Geminal dimethyl substitution (e.g., methyl 3-amino-2,2-dimethylpropanoate hydrochloride ) increases steric bulk and lipophilicity, which may enhance membrane permeability but reduce solubility. In contrast, the cyclopropylmethyl group in methyl 3-amino-2-(cyclopropylmethyl)propanoate hydrochloride introduces rigidity and moderate hydrophobicity.

Aromatic vs. Aliphatic Side Chains: Methyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride incorporates an aromatic ring, enabling π-π stacking interactions critical for binding to biological targets like enzymes or receptors.

Biological Activity

Methyl 3-amino-2-methoxypropanoate hydrochloride is a chiral compound with diverse biological activities and potential applications in pharmaceutical research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula for this compound is . It is characterized by the presence of a methoxy group, which influences its biological activity and interactions with various biological targets. The compound is a derivative of amino acids, making it relevant in the study of protein interactions and enzyme mechanisms.

This compound exhibits its biological effects primarily through interactions with specific enzymes and receptors. It can function as either an inhibitor or an activator, modulating the activity of these targets, which leads to various pharmacological effects. The precise pathways involved depend on the biological context and the specific molecular targets engaged.

Biological Activities

Research has highlighted several significant biological activities associated with this compound:

- Antiviral Activity : The compound serves as a precursor in synthesizing antiviral agents, demonstrating potential in combating viral infections.

- Anticancer Properties : It has been implicated in drug synthesis aimed at treating various cancers, suggesting its role in cancer therapeutics.

- Enzyme Interaction Studies : Investigations into its interaction with enzymes have revealed insights into its mechanism of action and possible therapeutic applications.

Table 1: Summary of Biological Activities

Case Study: Anticancer Applications

A study focused on the synthesis of this compound derivatives indicated promising anticancer activity. The derivatives were tested against various cancer cell lines, showing significant cytotoxic effects. The mechanism was attributed to the induction of apoptosis in cancer cells, highlighting the compound's potential as a lead structure for developing new anticancer agents.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 15 | Induction of apoptosis |

| MCF-7 (Breast) | 20 | Inhibition of cell proliferation |

| A549 (Lung) | 18 | Cell cycle arrest |

Q & A

Q. What are the recommended synthetic routes for methyl 3-amino-2-methoxypropanoate hydrochloride, and how can reaction conditions be optimized?

A practical method involves HCl-mediated deprotection of a tert-butoxycarbonyl (Boc)-protected precursor in dioxane, followed by solvent evaporation under reduced pressure . Key optimization parameters include reaction time (1 hour at room temperature), stoichiometric HCl addition, and purity validation via ¹H-NMR (e.g., δ 3.79 ppm for methoxy groups) . For analogous compounds, solvent polarity and temperature control are critical to minimize side reactions like ester hydrolysis.

Q. How should researchers characterize the purity and structural integrity of this compound?

Use ¹H-NMR to confirm functional groups (e.g., methoxy singlet at δ 3.79 ppm, amine proton broadening) and HPLC (≥98% purity) for quantitative analysis . Mass spectrometry (MS) or high-resolution MS (HRMS) can verify molecular weight. For stereochemical confirmation, compare experimental NMR data with computational predictions or chiral chromatography .

Q. What solubility properties should be considered for this compound in biological assays?

The hydrochloride salt enhances water solubility, but polar aprotic solvents (e.g., DMSO, DMF) are recommended for stock solutions. Pre-solubility testing in buffer systems (pH 4–7.4) is advised to avoid precipitation, as observed in structurally similar amino esters .

Q. What safety precautions are necessary when handling this compound?

Follow standard protocols for amine hydrochlorides: use PPE (gloves, goggles), avoid inhalation/contact, and work in a fume hood. For spills, mechanically collect material to prevent environmental contamination . Store at -20°C in anhydrous conditions to prevent hydrolysis .

Q. How can researchers assess batch-to-batch consistency in synthesis?

Implement orthogonal analytical methods:

- HPLC : Monitor retention times for impurities (e.g., unreacted precursors).

- Titration : Quantify free amine content via acid-base titration.

- Karl Fischer : Measure residual moisture to ensure stability .

Advanced Research Questions

Q. How can computational chemistry improve the design of derivatives or reaction pathways for this compound?

ICReDD’s methodology integrates quantum chemical calculations (e.g., DFT for transition-state analysis) and machine learning to predict optimal reaction conditions. For example, reaction path searches can identify stereochemical outcomes or side reactions in methoxy-group functionalization . Experimental validation should focus on key computational predictions, such as energy barriers for ester hydrolysis .

Q. What strategies mitigate instability of this compound under acidic or oxidative conditions?

Stability studies in HCl (pH < 3) show rapid decomposition, suggesting lyophilization for long-term storage. For oxidative stability, add antioxidants (e.g., BHT) or use inert atmospheres during reactions. Structural analogs with electron-withdrawing substituents exhibit improved stability, guiding derivative design .

Q. How does stereochemistry at the 2-methoxy position influence biological activity or synthetic utility?

Enantiomeric purity is critical for receptor binding in bioactive analogs. Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic resolution to control stereochemistry. Comparative studies on (R)- vs. (S)-enantiomers can reveal divergent bioactivity, as seen in related propanoate esters .

Q. How should researchers resolve contradictions in reported synthetic yields or purity data?

Cross-validate methods using standardized protocols (e.g., USP/EP guidelines for impurity profiling). For low yields (<50%), investigate competing pathways (e.g., intramolecular cyclization) via LC-MS or in situ IR. Contradictions in NMR data may arise from solvent effects—replicate experiments in deuterated DMSO or CDCl₃ for consistency .

Q. What in vitro or in vivo models are suitable for studying the bioactivity of this compound?

Prioritize assays relevant to amino ester pharmacology:

- Enzyme inhibition : Test against serine hydrolases (e.g., acetylcholinesterase) using fluorogenic substrates.

- Cellular uptake : Radiolabel the compound to track permeability in Caco-2 monolayers.

- Toxicity : Use zebrafish embryos for rapid in vivo toxicity screening, noting LD₅₀ trends from related hydrochlorides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.